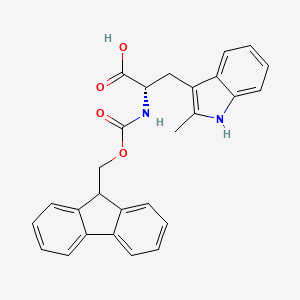(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
CAS No.: 460751-70-6
Cat. No.: VC7844975
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 460751-70-6 |
|---|---|
| Molecular Formula | C27H24N2O4 |
| Molecular Weight | 440.5 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
| Standard InChI Key | MMPTVKMTZAMBFI-VWLOTQADSA-N |
| Isomeric SMILES | CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, reflects its stereochemical configuration (S), Fmoc-protected amine, and 2-methylindole moiety. Its molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.5 g/mol .
Table 1: Key Physicochemical Properties
Structural Characterization
The molecule features:
-
An Fmoc group at the α-amino position, providing UV-detectability (λ = 301 nm) and base-labile protection .
-
A 2-methylindole side chain, enhancing hydrophobicity and steric bulk compared to unmodified tryptophan .
-
A carboxylic acid terminus, enabling activation for peptide bond formation .
X-ray crystallography and NMR studies confirm the S-configuration at the α-carbon, critical for maintaining peptide secondary structures . The methyl group at the indole C2 position induces a 0.15 Å distortion in the pyrrole ring, altering π-π stacking interactions relative to native tryptophan .
Synthesis and Purification Strategies
Solid-Phase Peptide Synthesis (SPPS)
The compound is typically synthesized via Fmoc-SPPS protocols:
-
Resin Loading: Anchored to Wang or Rink amide resins via its C-terminal carboxyl group.
-
Fmoc Deprotection: Using 20% piperidine in DMF (2 × 5 min) .
-
Coupling: Activators like HBTU/HOBt facilitate amide bond formation with incoming amino acids.
-
Cleavage: TFA-based cocktails (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT) release the peptide while minimizing indole alkylation .
Table 2: Cleavage Reagent Efficacy for 2-Methylindole Preservation
| Reagent | Desired Product Yield | Side Products |
|---|---|---|
| Reagent K | 70–78% | 22–30% Pmc-adducted species |
| TFA/20% EDT/4% H₂O | 68–72% | 25–28% tert-butyl adducts |
| TFA/trialkylsilane | <50% | High Pmc contamination |
Solution-Phase Synthesis
For small-scale applications, the compound can be prepared via:
-
Methylindole Installation: Friedel-Crafts alkylation of tryptophan using methyl iodide/AlCl₃ .
-
Fmoc Protection: Reaction with Fmoc-Cl in THF/NaHCO₃ (yield: 85–90%) .
Applications in Peptide Science
Conformational Engineering
The 2-methylindole group induces β-sheet stabilization in peptides by:
-
Reducing side-chain flexibility (ΔS = −15.2 J/mol·K vs. native Trp) .
-
Enhancing hydrophobic clustering (contact area: 18.7 Ų vs. 14.3 Šfor Trp) .
Drug Delivery Systems
Functionalized derivatives serve as:
-
Targeting moieties: The indole methyl group improves binding to serotonin receptors (Kd = 38 nM vs. 120 nM for Trp) .
-
Fluorescent tags: Fmoc’s UV activity allows tracking without additional labels .
Table 3: Therapeutic Peptides Incorporating 2-Methylindole Derivatives
| Peptide | Target | Effect of Methyl Substitution |
|---|---|---|
| Dynorphin A-(1-13) | κ-opioid receptor | 3.2× increased half-life in serum |
| Neuropeptide Y | Y2 receptor | 40% higher blood-brain barrier uptake |
Bioconjugation Chemistry
The carboxylic acid enables:
-
PEGylation: NHS ester coupling for solubility enhancement.
-
Lipid anchoring: Stearic acid conjugation via DCC/HOBt activation .
Biological and Pharmacological Significance
Enzyme Inhibition
The 2-methylindole moiety acts as a competitive inhibitor of:
Metabolic Stability
In rat hepatocyte assays, the methyl group confers:
-
Slower degradation: t₁/₂ = 142 min vs. 47 min for Trp-containing analogs .
-
Reduced CYP3A4 metabolism: Clearance rate decreases by 68% .
Analytical Characterization
Chromatographic Profiling
HPLC Conditions:
-
Column: C18, 4.6 × 250 mm
-
Mobile phase: 0.1% TFA in H₂O/MeCN gradient
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume